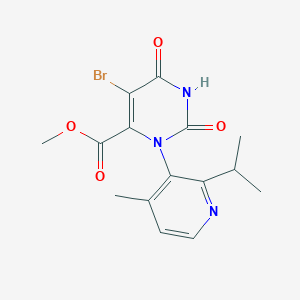
Methyl 5-Bromo-3-(2-isopropyl-4-methylpyridin-3-yl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 5-Bromo-3-(2-isopropyl-4-methylpyridin-3-yl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate is a useful research compound. Its molecular formula is C15H16BrN3O4 and its molecular weight is 382.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 5-Bromo-3-(2-isopropyl-4-methylpyridin-3-yl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate (CAS No. 2568131-08-6) is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The molecular formula for this compound is C14H14BrN3O4, and it features a complex structure that includes a bromine atom and a pyridine ring, which are often associated with various biological activities. The presence of the dioxo and tetrahydropyrimidine moieties contributes to its potential as a bioactive agent.
2. Antioxidant Properties
Antioxidant activity is another important aspect of this compound's biological profile. Compounds containing dioxo groups have been shown to scavenge free radicals effectively. For example, studies on related compounds have demonstrated their ability to reduce oxidative stress markers in vitro. This property could be beneficial in mitigating diseases linked to oxidative damage.
3. Enzyme Inhibition
Preliminary data suggest that methyl 5-bromo derivatives may act as enzyme inhibitors. For instance, similar compounds have been reported to inhibit protein kinases, which play crucial roles in cell signaling pathways associated with cancer progression. The inhibition of such enzymes could lead to therapeutic applications in oncology.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
These findings underscore the importance of further investigating the specific biological activities of this compound.
The biological mechanisms through which this compound exerts its effects are not fully elucidated but may involve:
- Inhibition of Enzymatic Activity : Similar compounds are known to inhibit critical enzymes involved in cellular processes.
- Oxidative Stress Reduction : The antioxidant activity suggests a mechanism involving free radical scavenging.
- Interaction with Cellular Targets : The presence of bromine and nitrogen-containing heterocycles may facilitate interactions with specific cellular receptors or enzymes.
Properties
Molecular Formula |
C15H16BrN3O4 |
|---|---|
Molecular Weight |
382.21 g/mol |
IUPAC Name |
methyl 5-bromo-3-(4-methyl-2-propan-2-ylpyridin-3-yl)-2,6-dioxopyrimidine-4-carboxylate |
InChI |
InChI=1S/C15H16BrN3O4/c1-7(2)10-11(8(3)5-6-17-10)19-12(14(21)23-4)9(16)13(20)18-15(19)22/h5-7H,1-4H3,(H,18,20,22) |
InChI Key |
SJTWLWMUMOMDSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1)C(C)C)N2C(=C(C(=O)NC2=O)Br)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















